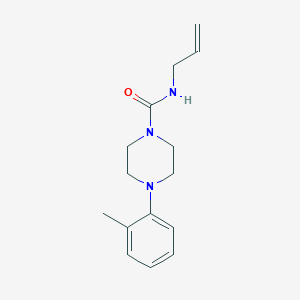
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as MPPCA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
MPPCA acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor. It inhibits the binding of serotonin to the receptor, thereby preventing its downstream signaling. This results in a decrease in the activity of the receptor, which is believed to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
MPPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic properties. It has also been found to exhibit antidepressant-like effects in animal models of depression. Additionally, MPPCA has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPCA in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific role of this receptor in various neurological disorders. However, one of the limitations of using MPPCA is its complex synthesis method, which requires expertise and careful handling. Additionally, the effects of MPPCA may vary depending on the species and strain of animal used in the experiment.
Direcciones Futuras
There are several future directions for the use of MPPCA in scientific research. One potential application is in the development of novel antidepressant and anxiolytic drugs that target the 5-HT1A receptor. Additionally, MPPCA could be used to study the role of the HPA axis in various neurological disorders. Further research is needed to fully understand the potential of MPPCA in scientific research.
Conclusion
In conclusion, MPPCA is a synthetic compound that has been widely used in scientific research. Its selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. The complex synthesis method and potential species-specific effects of MPPCA should be taken into account when using it in lab experiments. Further research is needed to fully understand the potential of MPPCA in scientific research.
Métodos De Síntesis
The synthesis of MPPCA involves the reaction of 2-methylphenylhydrazine with propargyl bromide to form 4-(2-methylphenyl)-N-prop-2-ynylpiperazine. This compound is then reacted with isocyanate to form the final product, MPPCA. The synthesis of MPPCA is a complex process that requires careful handling and expertise.
Aplicaciones Científicas De Investigación
MPPCA has been extensively used in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPPCA has been used to study the role of 5-HT1A receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-8-16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFLECWWPGPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

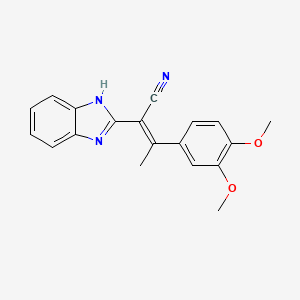
![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)
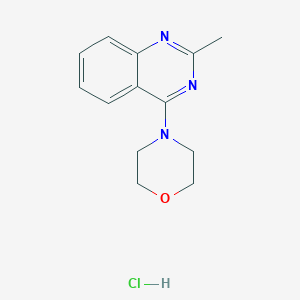

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![7-[(3,4-Difluorophenoxy)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455181.png)
![N-[2-(azepan-1-yl)acetyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7455182.png)
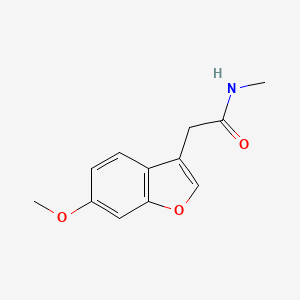
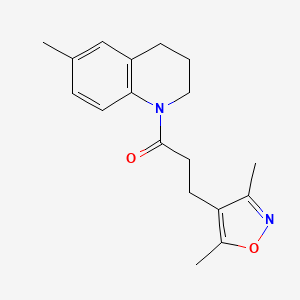
![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)